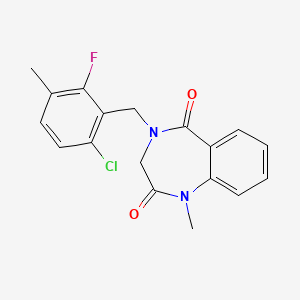

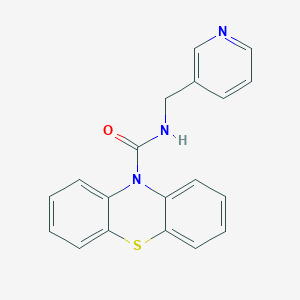

4-(6-氯-2-氟-3-甲基苄基)-1-甲基-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,4-benzodiazepine-2,5-dione derivatives, including those with specific substituents like in our compound of interest, often involves strategies such as coupling reactions of isatoic anhydride with alpha-amino ester for the core structure construction. Selective alkylation at different sites and the use of 2-nitrobenzoyl chloride as a synthetic equivalent for anthranilic acid facilitate the liquid-phase combinatorial synthesis of these compounds (Cheng et al., 2006). Parallel solid-phase synthesis methods and Ugi four-component condensation have also been employed for efficient and diverse synthesis (Nefzi et al., 2001) (Keating & Armstrong, 1996).

Molecular Structure Analysis

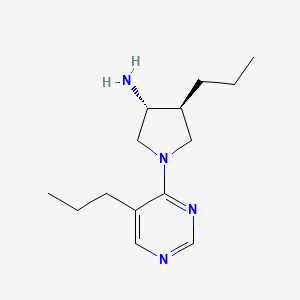

The molecular structure of 1,4-benzodiazepine-2,5-dione derivatives is characterized by a core benzodiazepine structure with various substituents that can influence the compound's properties and reactivity. The presence of substituents such as chloro, fluoro, and methyl groups can affect the molecule's electronic distribution and conformation, potentially impacting its biological activity and interaction with biological targets.

Chemical Reactions and Properties

1,4-benzodiazepine-2,5-dione derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, enabling the introduction of different functional groups and further diversification of the molecular structure (Ho et al., 2002). The reactivity of these compounds is central to their utility in synthesizing novel derivatives with potential therapeutic applications.

科学研究应用

平行合成和固相合成

4,5-二氢-1H-1,4-苯并二氮杂卓-2,3-二酮的平行固相合成,包括与4-(6-氯-2-氟-3-甲基苄基)-1-甲基-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮相关的结构,展示了一种利用树脂结合伯胺与各种取代的邻硝基苯甲醛的高效策略。这一过程突出了分子内环化在以高收率和优异的纯度生产所需化合物中的重要性,表明了为科学研究和应用创造多种苯并二氮杂卓衍生物的潜力 (Nefzi, Ong, & Houghten, 2001).

代谢分析

使用大鼠和人肝微粒体研究了与苯并二氮杂卓结构相关的新型α2-肾上腺素能激动剂 PT-31 的体外代谢特征。这项研究揭示了未知氧化代谢产物的产生,强调了了解此类化合物的代谢途径的重要性。了解苯并二氮杂卓衍生物的代谢可以为其药代动力学、功效、安全性和消除过程提供有价值的见解 (Cardoso et al., 2019).

抗癌潜力

合成了一系列新型的 1,5-苯并二氮杂卓-2,4-二酮衍生物,包括与所讨论化合物在结构上相关的衍生物,并测试了它们对各种人类癌细胞系的抗肿瘤活性。这些研究突出了苯并二氮杂卓衍生物作为抗癌药物开发的新型先导骨架的潜在用途,表明苯并二氮杂卓核心结构的修饰可以生成具有显着抗肿瘤活性的化合物 (Chen et al., 2014).

理论分子特性

已经对苯并二氮杂卓衍生物(包括与4-(6-氯-2-氟-3-甲基苄基)-1-甲基-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮在结构上相关的衍生物)进行了理论研究,以探索它们的分子特性。此类研究提供了对生物系统中反应性、潜在药理学兴趣和作用机制的见解。这项研究强调了了解苯并二氮杂卓化合物的基本特性对于它们在药物化学和药物设计中的应用的重要性 (Abirou et al., 2007).

属性

IUPAC Name |

4-[(6-chloro-2-fluoro-3-methylphenyl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O2/c1-11-7-8-14(19)13(17(11)20)9-22-10-16(23)21(2)15-6-4-3-5-12(15)18(22)24/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIHLRIRQGDERA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CN2CC(=O)N(C3=CC=CC=C3C2=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)